![molecular formula C9H8BrN3O2 B1452784 2-Bromo-3-metil-3H-imidazo[4,5-b]piridina-6-carboxilato de metilo CAS No. 1187830-49-4](/img/structure/B1452784.png)

2-Bromo-3-metil-3H-imidazo[4,5-b]piridina-6-carboxilato de metilo

Descripción general

Descripción

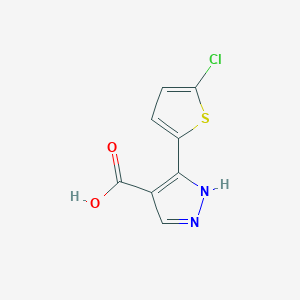

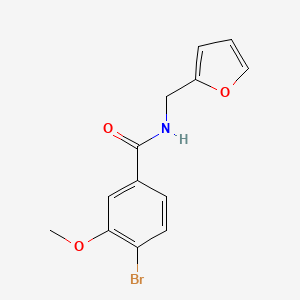

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapéuticos del sistema nervioso central (SNC)

La semejanza estructural de las imidazopiridinas con las purinas ha llevado a su exploración como posibles agentes terapéuticos para los trastornos del SNC. Se han identificado como moduladores alostéricos positivos del receptor GABA_A, lo que podría ser beneficioso para tratar afecciones como la ansiedad, el insomnio y la epilepsia .

Afecciones del sistema digestivo

Las imidazopiridinas se han desarrollado como inhibidores de la bomba de protones, que se utilizan para tratar trastornos del sistema digestivo como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas. Su capacidad para reducir la producción de ácido estomacal las hace valiosas en este campo .

Tratamiento del cáncer

El núcleo de imidazopiridina está presente en compuestos como la 3-deazaneplanocina A (DZNep), que actúa como un inhibidor de la metiltransferasa de histonas EZH2. Esta propiedad está siendo investigada por su posible aplicación en varios tipos de tratamientos contra el cáncer, así como para enfermedades como la enfermedad por el virus del Ébola .

Aplicaciones antiinflamatorias

Como parte de la clase de los fármacos antiinflamatorios no esteroideos (AINE), las imidazopiridinas pueden influir en las vías necesarias para el funcionamiento de las células cancerosas y los componentes del sistema inmunitario. Esto las convierte en candidatas para medicamentos antiinflamatorios .

Propiedades antimicrobianas

Estudios recientes han explorado las características antimicrobianas de nuevos derivados de imidazopiridina. Estos compuestos han mostrado promesa como precursores en la síntesis de agentes terapéuticos con posibles aplicaciones en la lucha contra las infecciones microbianas .

Síntesis orgánica y desarrollo de fármacos

Las imidazopiridinas se utilizan como intermediarios en la síntesis de varios agentes terapéuticos. Su diversa actividad biológica y la capacidad de ser sintetizadas mediante enfoques regioselectivos las hacen valiosas en el desarrollo de fármacos y la investigación en química orgánica .

Mecanismo De Acción

Target of Action

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is a complex organic compound. Similar compounds have been found to interact with enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It’s known that the compound can react with other substances to form new compounds . For instance, it can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo .

Biochemical Pathways

Similar compounds have been found to activate the nf-kappab pathway through the process of phosphorylation .

Result of Action

Similar compounds have been found to have antimicrobial properties .

Action Environment

It’s known that the compound is a solid at room temperature .

Análisis Bioquímico

Biochemical Properties

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate and enzymes are often characterized by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Cellular Effects

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Additionally, Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate involves its binding interactions with biomolecules. This compound can bind to specific proteins, enzymes, and nucleic acids, leading to changes in their structure and function. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate can influence gene expression by binding to DNA or RNA and modulating transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound may result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .

Metabolic Pathways

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By influencing these metabolic pathways, Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate can alter cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate may preferentially accumulate in the nucleus, where it can interact with DNA and RNA .

Subcellular Localization

The subcellular localization of Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the endoplasmic reticulum, where it can affect protein synthesis and folding .

Propiedades

IUPAC Name |

methyl 2-bromo-3-methylimidazo[4,5-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-13-7-6(12-9(13)10)3-5(4-11-7)8(14)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRODOOKNCCFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(=O)OC)N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676700 | |

| Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-49-4 | |

| Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)